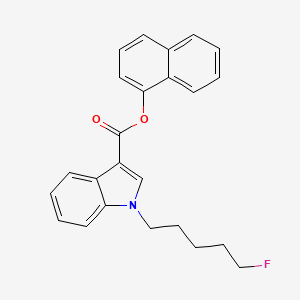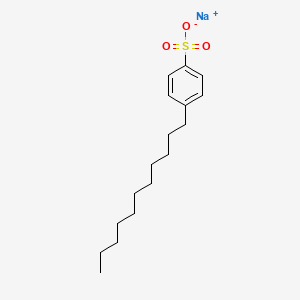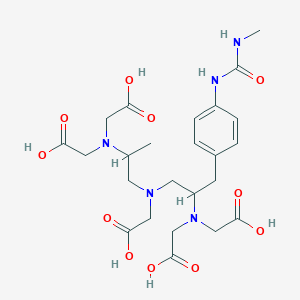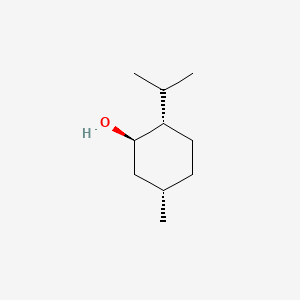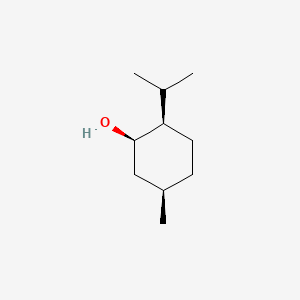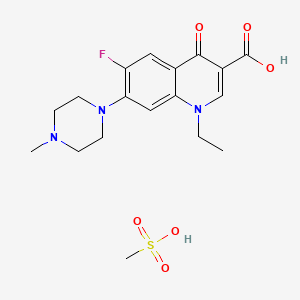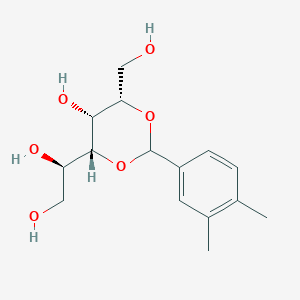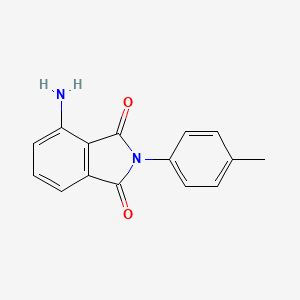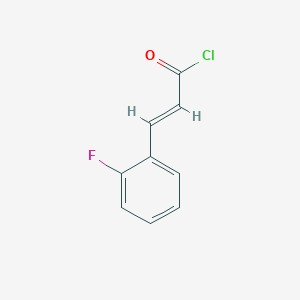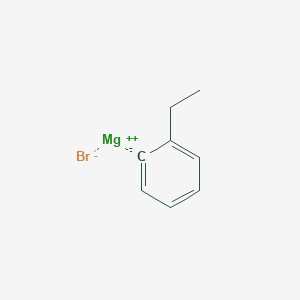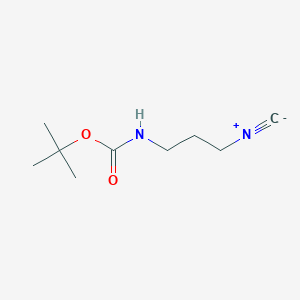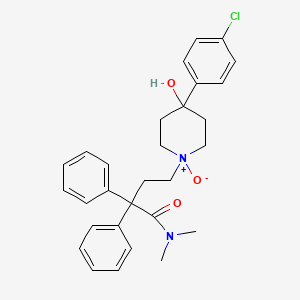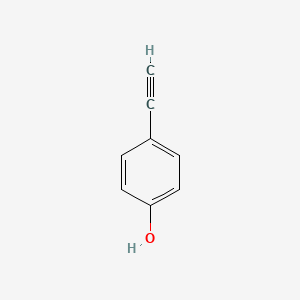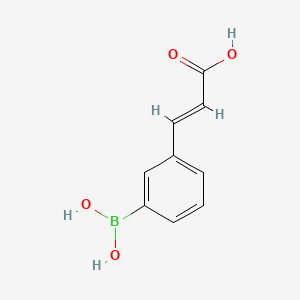
3-(3-Boronophenyl)acrylic acid
Overview
Description
3-(3-Boronophenyl)acrylic acid (3-BPA) is a boronic acid derivative with a wide range of applications in organic synthesis and biochemistry. It has been used to create various compounds and materials, and is also the basis of many biological experiments.
Scientific Research Applications
pH- and Temperature-responsive Hydrogels
- Scientific Field : Polymer Science
- Application Summary : Acrylic acid is used in the creation of pH- and temperature-responsive hydrogels . These hydrogels can undergo abrupt volume transitions in response to small changes in the environment such as variations of pH and temperature .
- Methods of Application : The gels are prepared upon γ-irradiation of the corresponding aqueous comonomer solution in a one-step reaction . The swelling properties and release of ibuprofen were studied in simulated gastric fluid (SGF, pH 1) and phosphate buffer solution (PBS, pH 6.8) .
- Results : The presence of large amounts of surfmer increases the phase transition temperature, but also increases the network density, which lowers the permeability of the gels . A gel composed of 10% (w/w) NIPAM, 1% (w/w) AA, and 1.5% (w/w) surfmer exhibits a release of 10% within 2 h in SGF and 58% within 20 h in PBS .
Bio-based 3-Hydroxypropionic- and Acrylic Acid Production
- Scientific Field : Microbial Cell Factories
- Application Summary : Acrylic acid is an industrially important secondary chemical. Its production from renewable resources by environment-friendly processes is desirable .
- Methods of Application : Glycerol is initially converted to equimolar quantities of 3HP and 1,3-propanediol (1,3PDO) under anaerobic conditions using resting cells of Lactobacillus reuteri as a biocatalyst . The resulting solution of 3HP is then dehydrated to AA over titanium dioxide (TiO2) at 230 °C .
- Results : The proposed process could have potential for industrial production of 3HP and AA after further optimization .
Synthesis of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads
- Scientific Field : Organic Chemistry
- Application Summary : 3-(3-Bromophenyl)propionic acid is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Synthesis of 3-(Bromoacetyl)coumarin Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 3-(Bromoacetyl)coumarin derivatives are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Synthesis of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads
- Scientific Field : Organic Chemistry
- Application Summary : 3-(3-Bromophenyl)propionic acid is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Analysis of Perfluorinated Substances
- Scientific Field : Analytical Chemistry
- Application Summary : 3-(Bromoacetyl)coumarin and 3-bromoacetyl-7-methoxycoumarin were used for the analysis of an emerging contaminant, perfluorinated substances . These substances are versatile scaffolds with pivotal templates which have a vast array of applications in the field of fluorescent chemosensors towards metal .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3-boronophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIEOGZUMAQKI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)/C=C/C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Carboxyvinyl)benzeneboronic acid | |
CAS RN |
216144-91-1 | |
| Record name | 3-(2-Carboxyvinyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



